Csh 068

Description

Significance in Materials Science and Engineering

The significance of C-S-H in materials science and engineering is primarily linked to its role in construction. As the main binding phase in concrete, its properties directly dictate the mechanical performance and longevity of the world's most used synthetic material. nih.govmdpi.com The nanostructure of C-S-H influences critical macroscopic properties such as compressive strength, tensile strength, shrinkage, and creep. nih.govdtic.mil

The chemical composition of C-S-H, particularly the calcium-to-silicon (Ca/Si) molar ratio, is a critical parameter that affects its mechanical properties. researchgate.net Research has shown that variations in the Ca/Si ratio can alter the elastic modulus and hardness of the C-S-H structure. researchgate.netacs.org This variability allows for the potential to tailor the properties of cement-based materials. Furthermore, C-S-H's porous, layered nanostructure is a central area of study for improving concrete's durability by controlling the transport of water and aggressive ions that can cause degradation. nih.gov The manipulation of C-S-H at the nanoscale, for instance through the incorporation of polymers or nanoparticles, is an active research area aimed at developing novel cementitious materials with enhanced performance characteristics like improved ductility and reduced brittleness. dtic.milcetjournal.it

Historical Contexts and Evolution of C-S-H Structural Postulates

The understanding of the C-S-H structure has evolved significantly over decades of research. Early studies identified it as the crucial binding agent, but its amorphous nature made detailed structural characterization challenging. mdpi.comresearchgate.net The development of advanced analytical techniques, particularly since the mid-20th century, has led to the proposal of several structural models.

A major breakthrough was the recognition of structural similarities between C-S-H and naturally occurring crystalline minerals, specifically Tobermorite (B576468) and Jennite. youtube.comwhiterose.ac.uk This led to the development of layered models that form the basis of our current understanding.

Key Historical Structural Models for C-S-H:

| Model | Key Proponents | Core Concepts | Structural Analogy |

| Early Colloidal Gel Models | Powers and Brownyard | Described C-S-H as a high-surface-area gel of colloidal particles, explaining properties like porosity and shrinkage. acs.org | - |

| Layered Structure Models | Feldman and Sereda | Proposed a layered model where water molecules exist in interlayer spaces, contributing to volume changes upon drying and rewetting. mdpi.comacs.org | Clay minerals |

| Tobermorite/Jennite-based Models | H.F.W. Taylor | Postulated that C-S-H has a disordered layered structure based on imperfect forms of the minerals Tobermorite and Jennite. youtube.commdpi.com | 1.4 nm Tobermorite, Jennite |

| Refined Tobermorite/Jennite Models | Richardson and Groves | Developed a more detailed nanostructural model describing C-S-H as a mixture of Tobermorite-like and Jennite-like regions, accounting for variations in Ca/Si ratio by defects in the silicate (B1173343) chains. researchgate.netrsc.org | Defective Tobermorite and Jennite |

These models have been progressively refined as new experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Transmission Electron Microscopy (TEM) have become available, providing deeper insights into the silicate chain structure and local atomic arrangements. rsc.orgcore.ac.uk

Contemporary Academic Research Trajectories in C-S-H Studies

Current research on C-S-H is highly interdisciplinary, combining experimental characterization with advanced computational modeling to unravel its complex structure and properties at the nanoscale. monash.eduresearchgate.net These efforts are aimed at engineering more sustainable and higher-performance cement-based materials.

Advanced Characterization: Sophisticated techniques are being employed to probe the structure of C-S-H with unprecedented detail. Solid-state Nuclear Magnetic Resonance (NMR) helps to determine the connectivity of silicate tetrahedra and the length of silicate chains. core.ac.ukmdpi.com High-energy X-ray diffraction and techniques like X-ray photoelectron spectroscopy (XPS) provide information on the local atomic environment and long-range order. researchgate.netiaea.org Nanoindentation is used to measure the mechanical properties of synthetic C-S-H phases directly, correlating them with chemical composition. researchgate.netacs.org

Computational Modeling: Molecular Dynamics (MD) simulations have become an indispensable tool for studying C-S-H. nih.gov These simulations allow researchers to build atomistic models of the C-S-H structure and investigate fundamental processes that are difficult to observe experimentally. dtic.mil Key research areas using MD include understanding the influence of the Ca/Si ratio on structure and mechanics, the diffusion of water and ions within the nanopores, and the interaction between C-S-H and organic admixtures or polymers. nih.govresearchgate.net

Nano-engineering and Modification: A significant research trajectory involves the modification of C-S-H at the nanoscale to enhance the macroscopic properties of concrete. This includes the use of nano-sized C-S-H particles as "seeds" to accelerate cement hydration and improve early-age strength. nih.govciaconference.com.au Studies are also exploring the incorporation of nanoparticles or polymers into the C-S-H structure to create novel nanocomposites with superior strength and durability. cetjournal.itresearchgate.net This nano-engineering approach holds the promise of designing next-generation, sustainable construction materials with a reduced carbon footprint. ciaconference.com.auresearchgate.net

Structure

2D Structure

3D Structure

Properties

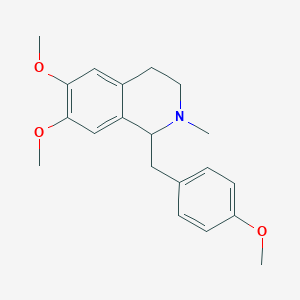

IUPAC Name |

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJWNVLTWYMMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928534 | |

| Record name | 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-O-Methylarmepavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13425-06-4, 1934-93-6, 3423-02-7 | |

| Record name | Csh 068 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Armepavine, O-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-O-Methylarmepavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 62 °C | |

| Record name | (+)-O-Methylarmepavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Computational Modeling and Simulation of C S H Systems

Atomistic and Molecular Dynamics Approaches

Atomistic and Molecular Dynamics (MD) simulations are powerful techniques used to model materials at the atomic level. llnl.gov In the context of C-S-H, these methods are employed to investigate its atomic structure, the dynamics of water and ions within its nanopores, and its mechanical properties. nih.govmdpi.com MD simulations track the movement of individual atoms over time by solving Newton's equations of motion, offering a direct view of the dynamic evolution of the C-S-H system. llnl.gov

Early MD models of C-S-H were often based on crystalline analogs like Tobermorite (B576468) and Jennite. nih.govscitechnol.com A significant breakthrough was the development of a realistic molecular model by Pellenq et al., which captured the disordered nature of C-S-H and a Ca/Si ratio of 1.7, typical of hydrated cement composites. nih.gov This model, with the chemical composition (CaO)1.65(SiO2)(H2O)1.75, was developed using a bottom-up atomistic approach and has been foundational for subsequent studies. nih.govresearchgate.net

The accuracy of MD simulations is critically dependent on the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its atoms. nih.govusc.edu Given the unique chemical environment of C-S-H, specialized force fields have been developed to accurately model the interactions between calcium, silicon, oxygen, and hydrogen atoms.

Notable force fields used in C-S-H simulations include:

ClayFF: This force field is widely used for simulating clay minerals and other hydrated systems. mdpi.com It has been successfully applied to study the mechanical, adsorption, and transport properties of C-S-H. mdpi.com

CSH-FF: An extension of ClayFF, this force field features improved parameters for Ca, Si, and O, enhancing its accuracy for C-S-H systems. mdpi.com

ReaxFF: This is a reactive force field that can model the formation and breaking of chemical bonds. lu.se It has been used to optimize C-S-H structures and study their energetic stability. lu.semolcas.org

CVFF (Consistent Valence Force Field): This force field has been employed in simulations investigating the effects of organic molecules, such as 3-(aminopropyl)triethoxysilane (3-APTES), on the properties of C-S-H. nih.gov

The development of these force fields involves parameterizing them against experimental data or, more commonly, against higher-level quantum mechanical calculations. usc.educhemrxiv.org This ensures that the force fields can reliably predict the behavior of C-S-H at the atomic scale.

Grand Canonical Monte Carlo (GCMC) is a simulation technique used to study systems at constant volume, temperature, and chemical potential. uva.es In the context of C-S-H, GCMC simulations are particularly useful for investigating the adsorption of water and ions into the nanoporous structure. nih.gov

By simulating the C-S-H structure in contact with a reservoir of particles (e.g., water molecules), GCMC can predict equilibrium properties such as the amount of adsorbed water, which is crucial for determining the density and porosity of the C-S-H gel. nih.govmines.edu For example, GCMC simulations were used to calculate moisture adsorption at 300 K to derive realistic density values for the C-S-H model developed by Pellenq et al. nih.govresearchgate.net These simulations have also been used to predict the deprotonation level of surface silanol groups in C-S-H at high pH, which is essential for understanding surface chemistry. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a first-principles method, meaning it relies only on fundamental physical constants, making it highly accurate for studying material properties. wikipedia.org In C-S-H research, DFT is used to calculate the ground-state electronic structure, which provides insights into bonding, charge distribution, and reaction energetics. youtube.com

While computationally expensive compared to classical MD, DFT calculations are invaluable for:

Parameterizing Force Fields: DFT provides high-quality data on bond energies, bond lengths, and atomic charges that are used to develop and validate the classical force fields used in large-scale MD simulations. youtube.com

Understanding Reaction Mechanisms: DFT can elucidate the mechanisms of chemical reactions occurring within the C-S-H structure, which is beyond the capability of non-reactive force fields.

Validating Structural Models: DFT calculations can be used to assess the energetic stability of different proposed C-S-H structural models.

Due to computational cost, DFT is typically applied to smaller systems, often a few hundred atoms, and for shorter simulation times. stackexchange.comnih.gov

Multiscale Modeling Methodologies Applied to C-S-H

Multiscale modeling is a field of research that aims to predict material properties or system behavior by integrating models from different length and time scales. wikipedia.org For a complex, hierarchical material like C-S-H, this approach is essential to bridge the gap between atomic-level understanding and macroscopic properties. researchgate.netcecam.org

A typical multiscale approach for C-S-H involves a hierarchical framework:

Nano-scale (1-100 nm): At this level, atomistic methods like MD and DFT are used to determine the fundamental properties of the C-S-H solid phase, such as its elastic moduli and surface energies. researchgate.net

Micro-scale (100 nm - 10 µm): The properties derived from the nano-scale are used as inputs for models that describe the C-S-H as a porous medium (a "C-S-H foam"). researchgate.net This level considers the arrangement of C-S-H particles and the capillary pore network.

By systematically linking these scales, multiscale models can provide a more comprehensive understanding of how the nano-structural features of C-S-H influence the macroscopic performance of concrete. researchgate.netresearchgate.net

Simulation of Water and Ion Adsorption/Transport within C-S-H Gel Pores

The durability of cement-based materials is heavily influenced by the transport of water and aggressive ions (like chlorides and sulfates) through the nanopore network of the C-S-H gel. mdpi.comnih.govresearchgate.net Molecular dynamics simulations have become a key tool for investigating these transport phenomena from a mesoscale perspective, providing insights that are difficult to obtain experimentally. mdpi.comresearchgate.net

Simulations can model the C-S-H gel pores as channels between parallel C-S-H surfaces, allowing for the study of how water molecules and ions move through these confined spaces. researchgate.net These studies have revealed that transport properties are strongly suppressed near the pore surfaces due to interactions with the C-S-H solid. arxiv.org

The diffusion coefficients of water and various ions within C-S-H are not constant but are influenced by several factors. mdpi.com MD simulations allow for a systematic investigation of these influences.

Ca/Si Ratio: The calcium-to-silica ratio of C-S-H significantly affects its structure and surface chemistry. Simulations have shown that a higher Ca/Si ratio leads to a more pronounced layering of water molecules. mdpi.com The adsorption of certain ions, like cesium (Cs+), is found to be less favorable at higher Ca/Si ratios. researchgate.net Conversely, lower Ca/Si ratio C-S-H, often formed in the presence of silica (B1680970) fume, exhibits a reduced diffusivity for both water and chloride ions. elsevierpure.com This is attributed to a modified, denser nanostructure. elsevierpure.com Experimental work has also shown that the compressive strength of C-S-H pastes increases as the Ca/Si ratio decreases. researchgate.net

Pore Size: The degree of confinement has a major impact on transport. As pore size decreases, the influence of the pore walls becomes more dominant, leading to a significant reduction in the diffusion coefficients of both water and ions. arxiv.org

Temperature: Temperature affects the kinetic energy of molecules. MD simulations over a range of temperatures (e.g., 300 K to 360 K) have shown that higher temperatures increase the diffusivity of water and ions. arxiv.org This data can be used to calculate activation energy barriers for diffusion, providing deeper insight into the transport mechanisms. arxiv.org

Concentration: The concentration of ions in the pore solution can influence their transport. At higher concentrations, ion-ion interactions become more significant, which can affect their mobility.

The table below summarizes findings on how various parameters influence the diffusion of species within C-S-H gel pores, as investigated through molecular dynamics simulations.

| Parameter | Effect on Diffusion Coefficient | Mechanism / Observation |

| Ca/Si Ratio | Decreasing Ca/Si ratio generally decreases ion and water diffusion. elsevierpure.com | Lower Ca/Si C-S-H has a denser, less porous nanostructure, increasing resistance to diffusion. elsevierpure.com Adsorption of some cations (e.g., Cs+) is weaker at higher Ca/Si ratios. researchgate.net |

| Pore Size | Decreasing pore size significantly decreases diffusion. | Increased confinement and stronger interactions with the pore surfaces suppress molecular mobility. arxiv.org |

| Temperature | Increasing temperature increases diffusion. | Higher kinetic energy of molecules overcomes energy barriers for movement. arxiv.org |

| Concentration | Varies depending on the ion. | Increased ion-ion interactions and competition for adsorption sites can alter mobility. |

Computational Investigations of C-S-H Interactions with Organic and Inorganic Species

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating the complex interactions between Calcium-Silicate-Hydrate (C-S-H), the primary binding phase in cement, and various organic and inorganic species at an atomic level. These simulations provide insights into the structural and chemical modifications of C-S-H when exposed to different environments, which are crucial for understanding the durability and performance of cement-based materials.

The interaction of water molecules with cement components is fundamental to the hydration process and the formation of C-S-H researchgate.net. Computational models are key to understanding the variable composition and disordered nature of C-S-H gel researchgate.net. The typical chemical composition of a computational model for hydrated C-S-H is (CaO)1.65(SiO2)(H2O)1.75 nih.gov. The Ca/Si ratio is a significant parameter in these simulations, with typical ratios in hydrated cement composites considered to be around 1.7 nih.gov.

Studies have investigated the interaction of C-S-H with organic molecules, such as polymers. For instance, it has been reported that Polyethylene Glycol (PEG) can form strong bonds with C-S-H. This is due to the breaking of C-O bonds in the polymer by calcium ions in the gel, leading to the formation of new C-Ca bonds, which reduces the system's energy and increases its stability researchgate.net.

The interaction with inorganic species is also a critical area of investigation. For example, the incorporation of aluminum into the C-S-H structure, forming C-A-S-H, has been extensively studied using computational models researchgate.netnih.gov. These models help in understanding how such substitutions affect the properties of the cement paste. Furthermore, the interaction of C-S-H with ions like sulfates is important for predicting and mitigating degradation processes in concrete mdpi.com. The presence of supplementary cementitious materials (SCMs) like fly ash and slag can lead to the formation of additional C-S-H and calcium aluminate hydrate (C-A-H) by reacting with Ca(OH)2 mdpi.commdpi.com.

A summary of representative computational studies on the interaction of C-S-H with various species is presented in the interactive table below.

| Interacting Species | Type | Key Findings from Computational Studies |

| Water (H2O) | Inorganic | Water molecules interact with cement components to dissolve ions and facilitate the formation of C-S-H researchgate.net. |

| Graphene Oxide (GO) | Organic | Carboxyl groups in GO deprotonate to form stable COO-Ca bonds with C-S-H, improving interfacial connection and strength nih.gov. |

| Polyethylene Glycol (PEG) | Organic | Ca ions in the C-S-H gel can break C-O bonds in PEG to form new C-Ca bonds, leading to a stronger composite researchgate.net. |

| Aluminum (Al) | Inorganic | Aluminum can be incorporated into the C-S-H structure, forming C-(A)-S-H, which influences the material's properties researchgate.netnih.gov. |

| Sulfate ions (SO4^2-) | Inorganic | C-S-H can react with sulfates, which can lead to the formation of expansive products like ettringite, affecting durability mdpi.com. |

| Metakaolin (MK) | Inorganic | Metakaolin accelerates hydration and pozzolanic reactions, promoting the formation of C-S-H mdpi.com. |

Reactivity Prediction at the Molecular Level

Predicting the reactivity of C-S-H at the molecular level is a key application of computational modeling, enabling a deeper understanding of the chemical processes that govern the behavior of cementitious materials. By employing quantum chemical descriptors and machine learning algorithms, it is possible to forecast the reactivity of different sites on the C-S-H surface and within its porous structure nih.gov.

These predictive models often utilize descriptors at both the atom and molecule level to capture the nuances of chemical reactivity. Some of the commonly used quantum chemical reactivity descriptors are listed in the table below.

| Descriptor Type | Descriptor Name | Description |

| Atom-level | Nucleophilic delocalizability (DN(r)) | Represents the ability of an atom to donate electrons. |

| Atom-level | Electrophilic delocalizability (DE(r)) | Represents the ability of an atom to accept electrons. |

| Atom-level | Self-polarizability (πS(r)) | Describes the change in electron density at an atom in response to an external electric field. |

| Molecule-level | Energy of the lowest unoccupied molecular orbital (ELUMO) | Indicates the susceptibility of a molecule to nucleophilic attack. |

| Molecule-level | Energy of the highest occupied molecular orbital (EHOMO) | Indicates the ability of a molecule to donate electrons. |

This table is based on information from a study on predicting molecular reactivity of diverse chemicals with glutathione and may be adapted for C-S-H systems nih.gov.

In the context of C-S-H, these computational approaches can predict how different ions and molecules will interact with the silicate (B1173343) chains, calcium ions, and hydroxyl groups present in the C-S-H structure. For example, such models can identify the most probable sites for the adsorption of chloride ions, which is crucial for predicting the corrosion of steel reinforcement in concrete. Similarly, the reactivity of C-S-H with organic admixtures can be predicted, aiding in the design of new additives to improve the properties of concrete.

Recent advancements in machine learning have further enhanced the predictive power of these models. By training neural networks on large datasets of chemical reactions, it is possible to develop models that can generalize and predict the outcomes of reactions even for novel chemical species nih.govchemrxiv.org. This approach holds significant promise for accelerating the development of new and more durable cement-based materials.

Iii. Advanced Synthetic Methodologies for Calcium Silicate Hydrate

Controlled Precipitation and Hydrothermal Synthesis Routes for C-S-H Gel

Controlled Precipitation: This method is recognized for its simplicity, speed, and cost-effectiveness in synthesizing C-S-H. nih.gov It typically involves mixing a siliceous solution (e.g., Na₂SiO₃) with a calcium salt solution (e.g., CaCl₂ or Ca(NO₃)₂) to induce immediate precipitation of C-S-H. d-nb.infonih.gov The initial Ca/Si ratio in the precursor solutions can be adjusted to control the final C-S-H composition. d-nb.info

Hydrothermal Synthesis: This technique involves forming crystalline materials directly from aqueous solutions under controlled high-temperature and high-pressure environments. mdpi.comresearchgate.net For C-S-H, it typically involves the reaction of calcium oxide (CaO) and silicon dioxide (SiO₂) in a closed system. csic.esscirp.org The process generally proceeds in three stages: dissolution of raw materials to form a C-S-H gel, formation of low-crystallinity C-S-H, and subsequent growth and crystallization into high-crystallinity hydrated calcium silicate (B1173343), such as tobermorite (B576468). mdpi.comresearchgate.net Hydrothermal synthesis is particularly highlighted for its controllable synthesis path and tunable products. researchgate.net

Optimizing synthesis parameters is critical for controlling the properties of C-S-H.

pH: The pH value significantly impacts the composition, structure, morphology, and particle size of synthesized C-S-H. nih.gov Research indicates that the actual Ca/Si ratio in the synthesized C-S-H gel approaches the theoretical value only when the pH exceeds 12. mdpi.com At higher pH values (e.g., 12.0-13.5), C-S-H gel with a high Ca/Si ratio can be formed, and its morphology can evolve from flocculent to flaky structures. researchgate.netmdpi.commdpi.com

Ca/Si Ratio: The initial Ca/Si molar ratio is a widely studied factor, typically ranging from 0.6 to 2. nih.gov This ratio profoundly affects the crystallinity, degree of polymerization, particle size, morphology, and purity of the synthesized nano C-S-H. nih.govnih.gov For instance, a Ca/Si ratio of 1.0 at 700 °C for 1 hour has been identified as optimal for C-S-H synthesis from coal gangue, yielding well-defined C-S-H without amorphous silica (B1680970) or Ca(OH)₂ formation. nih.gov

Reaction Temperature: Temperature influences particle size, degree of polymerization, and carbonization of C-S-H. nih.gov For co-precipitation, temperatures typically range from 20 °C to 60 °C. nih.gov An optimal temperature of around 30.1 °C has been reported for achieving minimum particle size via response surface methodology. nih.gov In hydrothermal synthesis, temperatures like 180 °C and 1 MPa have been determined as optimal for tobermorite synthesis with a Ca/Si ratio of 0.83. mdpi.comresearchgate.net Elevated temperatures generally promote the formation of C-S-H with a higher Ca/Si ratio, leading to increased structural stability. mdpi.com

| Synthesis Method | Parameter | Optimal/Typical Range | Effect on C-S-H |

|---|---|---|---|

| Co-precipitation | pH | 8.5 - 13.3 (Optimal > 12.0) | Influences composition, structure, morphology, particle size; high pH promotes high Ca/Si C-S-H. nih.govmdpi.commdpi.com |

| Co-precipitation | Ca/Si Ratio | 0.6 - 2.0 | Affects crystallinity, polymerization, particle size, morphology, purity. nih.gov |

| Co-precipitation | Reaction Temperature | 20 - 60 °C (Optimal ~30.1 °C) | Influences particle size, degree of polymerization, carbonization. nih.gov |

| Hydrothermal Synthesis | Temperature & Pressure | 180 °C, 1 MPa (for tobermorite) | Promotes crystalline C-S-H (e.g., tobermorite), higher Ca/Si ratios, increased structural stability. mdpi.comresearchgate.net |

Impinging stream precipitation (ISP) techniques offer enhanced prospects for preparing high-quality ultrafine C-S-H particles, particularly for use as seeds. doi.org In this method, the efficiency of micro-mixing is crucial as it determines the magnitude and distribution of supersaturation within the reaction system. doi.org Higher and more uniform supersaturation levels, achieved through faster micro-mixing, accelerate the nucleation rate, leading to the generation of a greater abundance of C-S-H nuclei. doi.org This rapid formation of numerous nuclei reduces supersaturation, thereby limiting subsequent particle growth and resulting in a decrease in the primary particle size of C-S-H. doi.org The fluid shear force, which can be increased by higher flow rates, also contributes to improving the dispersibility of the particles. doi.org

Engineered C-S-H Nanoparticles and Nucleation Seeding Strategies

Engineered C-S-H nanoparticles are increasingly utilized as "C-S-H seeds" or "nucleating agents" to accelerate cement hydration. mdpi.comresearchgate.netmdpi.com These nanoparticles provide nucleation sites for the growth of C-S-H gel, reducing the nucleation barrier and promoting the formation of hydration products. mdpi.commdpi.comresearchgate.net This strategy is particularly beneficial for low-carbon cements and concreting at low temperatures, where hydration rates are typically slower. mdpi.com

C-S-H seeds can be prepared through various methods, including co-precipitation, sol-gel, and mechanochemical approaches. mdpi.comd-nb.inforesearchgate.netresearchgate.net For example, C-S-H–PCE (polycarboxylate ether) nanocomposites have been synthesized via co-precipitation, yielding nanofoils of approximately 50 nm length that show promise as seeding material. researchgate.net The Ca/Si ratio of the synthetic C-S-H seeds also plays a role in their effectiveness, with lower Ca/Si ratios (e.g., 0.8) sometimes leading to more pronounced acceleration effects due to higher surface area. canada.ca The addition of C-S-H seeds can significantly shorten the induction period of cement hydration and enhance early strength without compromising long-term strength or durability. mdpi.commdpi.comresearchgate.netcanada.ca

Fabrication of Synthetic Calcium Aluminate Silicate Hydrate (C-A-S-H) Gels

Synthetic Calcium Aluminate Silicate Hydrate (C-A-S-H) gels are fabricated to understand their role in cementitious systems, especially those incorporating supplementary cementitious materials like fly ash or ground granulated blast furnace slag. mdpi.comtandfonline.com A common method for C-A-S-H synthesis involves a dropwise addition technique. ethz.chacs.org

Example Synthesis Procedure for C-A-S-H: Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) is mixed into a calcium nitrate solution (Ca(NO₃)₂·4H₂O). This combined solution is then continuously added dropwise to a sodium silicate solution (Na₂SiO₃) in a stirring tank. ethz.chacs.org To prevent carbonate formation, the reaction is often conducted under an inert nitrogen (N₂) gas atmosphere. ethz.chacs.org The pH of the solution is typically adjusted to a high initial value, such as 13.5, using sodium hydroxide (B78521) (NaOH). ethz.chacs.org

The incorporation of aluminum into the C-S-H structure to form C-A-S-H can lead to changes in the silicate chain structure, such as the formation of defects where aluminum-oxide tetrahedra replace silicate chains. mdpi.com The Ca:Si ratio of C-A-S-H can be increased by removing bridging silicate tetrahedra and by adding calcium at bridging sites. ethz.chacs.org At Ca:Si ratios greater than 1.5, additional calcium ions are incorporated into the interlayer space, with hydroxyl ions added for charge compensation. acs.org

Iv. Structural Characterization and Nanostructural Analysis of C S H

Spectroscopic Techniques for Microstructural Elucidation (e.g., 29Si MAS-NMR, FT-IR, Raman Spectroscopy)

Spectroscopic techniques are powerful tools for gaining structural information about C-S-H, including both its hydrated and anhydrous phases. They are particularly useful for identifying functional groups, chemical bonds, and the local atomic environments within the C-S-H network. core.ac.ukmdpi.comrockymountainlabs.com

Si Magic Angle Spinning Nuclear Magnetic Resonance (Si MAS-NMR) spectroscopy is a key technique for determining the polymerization degree and mean chain length (MCL) of silicate (B1173343) chains in C-S-H. osti.govmdpi.com The technique is sensitive to the local chemical environment of silicon tetrahedra and can distinguish between various Q species, where 'n' indicates the number of bridging oxygens connecting a SiO tetrahedron to other Q units. researchgate.netmdpi.comresearchgate.nethilarispublisher.com

Q (monomer) : Isolated SiO tetrahedra.

Q (dimer) : End-groups of silicate chains, connected to one other silicon tetrahedron.

Q (bridging) : Middle-groups in silicate chains, connected to two other silicon tetrahedra. osti.govresearchgate.net

Q (branching) : Silicon tetrahedra connected to three other silicon tetrahedra, indicating cross-linking. researchgate.netpsu.edu

Q (cross-linked) : Fully cross-linked silicon tetrahedra. tandfonline.com

The degree of polymerization in C-S-H generally decreases non-linearly with an increasing Ca/Si ratio. researchgate.netulisboa.pt For instance, a higher Q/Q ratio indicates a higher degree of silicate polymerization, and the mean chain length (L) can be calculated from this ratio. osti.govpsu.edu

Fourier Transform Infrared (FT-IR) Spectroscopy also provides insights into silicate polymerization. The vibrational frequencies of silicate structures tend to increase with a higher degree of polymerization in the C-S-H network. bath.ac.uk For example, Si-O stretching vibrations in C-S-H typically appear in the 950–1055 cm range mdpi.com, with Q vibrational modes around 800-825 cm and Q vibrational modes around 980 cm bath.ac.ukresearchgate.netresearchgate.net. A shoulder at approximately 1200 cm due to Si-O stretching vibrations in Q sites is observed at lower Ca/Si ratios (e.g., ≤ 0.7). researchgate.net

Raman Spectroscopy can also characterize silicate phases and their polymerization. The frequency of Si-O silicate symmetrical stretching bands increases with polymerization, with Q units appearing at 1100-1050 cm, Q chains at 1010-950 cm, and Q dimers at 900-870 cm. csic.es For C-S-H with Ca/Si ratios less than 1, the prominent vibrational band remains around 1010 cm, shifting to lower frequencies (e.g., 889 cm) as the Ca/Si ratio increases, indicating depolymerization. bts.gov The Si-O-Si bending vibration at approximately 670 cm is a characteristic feature of C-S-H(I) type structures. shu.ac.uk

Table 1: Characteristic Spectroscopic Bands for Silicate Species in C-S-H

| Spectroscopic Technique | Silicate Species (Q) | Characteristic Wavenumber/Chemical Shift | Reference |

| Si MAS-NMR | Q (monomer) | ~-71.3 ppm | ulisboa.pt |

| Q (dimer) | ~-79 to -80 ppm | osti.govresearchgate.netulisboa.pt | |

| Q (bridging) | ~-84 to -85 ppm | osti.govresearchgate.netulisboa.pt | |

| Q (branching) | ~-91.5 ppm (Q(0Al)), -86 ppm (Q(1Al)) | researchgate.net | |

| FT-IR | Si-O Stretching (general) | 950–1055 cm | mdpi.combath.ac.uk |

| Q Si-O Stretching | 800–825 cm | researchgate.net | |

| Q Si-O Stretching | ~980 cm | bath.ac.ukresearchgate.net | |

| Q Si-O Stretching | ~1200 cm (shoulder) | researchgate.net | |

| Raman Spectroscopy | Q (monomer) | ~850 cm | csic.es |

| Q (dimer) | 870–900 cm | csic.esbts.govshu.ac.uk | |

| Q (chain) | 950–1010 cm | csic.esbts.govshu.ac.ukshu.ac.uk | |

| Q (cross-linked) | 1050–1100 cm | csic.esshu.ac.uk | |

| Si-O-Si Bending | ~670 cm | researchgate.netshu.ac.ukshu.ac.uk |

Spectroscopic techniques provide detailed information on the local atomic environments. FT-IR spectroscopy can identify various bond vibrations, including Si-O, -OH, H-O-H (water), C-O (carbonate), and aluminosilicate (B74896) (Si-O-T, where T is Al or Si) within hydrated cement. mdpi.com Prominent bands for C-S-H are typically observed in the 950–1100 cm range for Si-O stretching, 810–830 cm, 660–670 cm, and 440–450 cm. mdpi.comresearchgate.net The presence of water and hydroxyl groups in the C-S-H gel structure is indicated by broad bands in the 3800-3000 cm region (OH stretching) and around 1600 cm (H-O-H bending). researchgate.netcsic.esupc.edu

Si MAS-NMR is particularly effective for probing the local chemical environment of silicon atoms, revealing how they are connected within the C-S-H network. The chemical shift values are directly related to the condensation degree of SiO units. researchgate.net This technique can also differentiate between silicon atoms in bridging and paired positions within Q sites, indicating variations in their local environment. researchgate.netpsu.edu

Raman spectroscopy, while providing local environment information, has a narrower detection range compared to other methods. sci-hub.se It can characterize sulfate, carbonate, and silicate phases, as well as hydroxides, offering insights into chemical changes over time, such as carbonation. shu.ac.uksci-hub.se For instance, the formation of amorphous calcium carbonate due to carbonation can be observed by the appearance and growth of a band at 1080 cm. shu.ac.uk

Advanced Electron Microscopy and Imaging for C-S-H Morphology

Advanced electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are crucial for visualizing the morphology and microstructure of C-S-H. mdpi.comosti.govbath.ac.uk These techniques allow for the direct observation of the C-S-H gel's shape, size, and distribution, providing visual evidence of its complex, heterogeneous, and nano-sized nature. spectroscopyonline.commdpi.com

Recent studies have utilized high-resolution techniques like electron energy loss spectroscopy (EELS) and electron nano-tomography to examine C-S-H at the colloidal level with improved precision. spectroscopyonline.com This has allowed researchers to discover contrasts in the behavior of silicon and calcium atoms and to determine that most C-S-H particles measure approximately 15 nanometers in thickness, corresponding to 13–14 structural layers. spectroscopyonline.com SEM imagery can also provide insights into enhanced mechanical properties by showing how additives like SBR particles span microcracks on fracture surfaces. osti.gov

Elucidation of Atomic-Level and Surface Structure of C-S-H Nanofoils

Elucidating the atomic-level and surface structure of C-S-H nanofoils is challenging due to their disordered nature. However, a combination of advanced techniques helps in this endeavor. Si MAS-NMR, FT-IR, and Raman spectroscopy provide information on the short-range order and local bonding environments of atoms within the C-S-H structure. mdpi.com For instance, the absence of Si-OH linkages at higher Ca/Si ratios (e.g., > 1.2) can be inferred from the disappearance of specific bands in the near-IR region of FT-IR spectra. researchgate.net

The structural models of C-S-H, such as the tobermorite-like and jennite-like structures, are based on layers formed by silicate chains. core.ac.uk Understanding the arrangement of these layers and the defects within them is crucial for comprehending the atomic-level structure. The low stacking cohesion of C-S-H, leading to its nanometric crystal size, is partly explained by the predominantly intra-main layer hydrogen bonding. osti.gov

Refinement of C-S-H Structural Models (e.g., Tobermorite-Jennite Continuum, Dreierkette-based Models)

The structure of C-S-H is often described as a disordered, amorphous gel, but it exhibits a certain degree of order, resembling the crystalline minerals tobermorite (B576468) and jennite. csic.escore.ac.uk These models propose that C-S-H consists of layers formed by silicate chains. core.ac.uk

Tobermorite-Jennite Continuum Model : This widely accepted concept suggests that C-S-H structure varies along a continuum between the more ordered, lower Ca/Si ratio (0.83) tobermorite-like structure and the less ordered, higher Ca/Si ratio (1.5) jennite-like structure. csic.escore.ac.uk FT-IR spectroscopy can differentiate between like-tobermorite and like-jennite structures based on their main vibrational bands. core.ac.ukmdpi.com

Dreierkette-based Models : These models describe the silicate chains in C-S-H as consisting of "dreierketten" (three-tetrahedra wide chains), which are characteristic of tobermorite. osti.gov Defects in these chains, such as missing bridging tetrahedra, contribute to the disordered nature of C-S-H. psu.edu A "tobermorite M defect" structural model has been proposed to describe the C-S-H structure across various Ca/Si ratios. osti.gov

Computational methods, such as density functional theory, are used to calculate Si NMR spectra for C-S-H gel based on these models, showing good agreement with experimental results for tobermorite-like phases. researchgate.net

Investigation of Ionic Substitution and Incorporation of Foreign Elements into C-S-H Structure (e.g., Aluminum, Copper, Heavy Metals)

C-S-H has a complex and variable chemical composition, allowing for various types of ionic substitution and the incorporation of foreign elements. mdpi.com

Aluminum (Al) : Aluminum can be readily incorporated into the C-S-H structure, primarily in the interlayer region. osti.gov Al MAS-NMR spectroscopy is used to characterize the coordination of aluminum (e.g., four-fold coordinated aluminates (AlO) and six-fold coordinated aluminates (AlO)). hilarispublisher.comtandfonline.comresearchgate.net Aluminum can substitute for silicon in the dreierketten silicate chain, either in bridging or paired tetrahedra, especially at low Ca/Si ratios. osti.gov As the Ca/Si ratio increases, four-fold aluminates are progressively replaced by six-fold coordinated aluminates located in the interlayer region and bonded to silicate chains. osti.gov Aluminum incorporation can lead to a degradation of crystallinity and an increase in the basal spacing of the C-S-H structure. osti.gov The presence of Al can also lead to the formation of C-A-S-H (calcium alumino-silicate hydrate). mdpi.com

Copper (Cu) : Copper can be incorporated into C-S-H nanoparticles, influencing their structure and potentially their hardening properties. Atomistic models based on defective tobermorite, integrating local-structure information from Si MAS-NMR and Cu K-edge X-ray absorption spectroscopy, are used to understand Cu-doped C-S-H. mdpi.com

Heavy Metals (e.g., Cr, Pb) : C-S-H can interact with and incorporate heavy metal ions. For instance, Cr and Pb can be incorporated into the C-S-H gel during its formation. Cr can also replace Si in the Si-O bond. researchgate.net This ability of C-S-H to incorporate foreign elements is significant for its role in immobilizing hazardous waste in cementitious materials.

Table 2: Ionic Substitution and its Effects on C-S-H

| Foreign Element | Spectroscopic Evidence/Coordination | Structural Effects/Observations | Reference |

| Aluminum (Al) | Al MAS-NMR: AlO (tetrahedral), AlO (octahedral) | Incorporation into interlayer region, substitution for Si in silicate chains, degradation of crystallinity, increased basal spacing. | hilarispublisher.comtandfonline.comresearchgate.netosti.gov |

| Copper (Cu) | Cu K-edge X-ray absorption spectroscopy | Influences hardening accelerator properties, studied with defective tobermorite models. | mdpi.com |

| Chromium (Cr) | Can replace Si in Si-O bond | Incorporated into C-S-H gel during formation. | researchgate.net |

| Lead (Pb) | - | Incorporated into C-S-H gel during formation. | researchgate.net |

V. Molecular Mechanisms Governing C S H Behavior and Functionality

Mechanisms of Formation and Precipitation Kinetics of C-S-H during Hydration

The formation of C-S-H is a complex process that begins when cement minerals, primarily tricalcium silicate (B1173343) (Ca₃SiO₅), are exposed to water. acs.orgwikipedia.org It is widely accepted that C-S-H forms through a dissolution-precipitation mechanism. aps.org Initially, the anhydrous cement clinker dissolves, causing the concentrations of calcium and silicon species in the aqueous solution to rise. aps.org When the solution becomes supersaturated with respect to C-S-H, it begins to precipitate. aps.org

The kinetics of this precipitation, rather than thermodynamics, primarily governs the composition and structure of the resulting C-S-H. aps.org The average stoichiometry of the C-S-H gel that forms is dictated by the composition of the C-S-H phase with the fastest precipitation kinetics. aps.org This process is autocatalytic, meaning the C-S-H gel product stimulates its own formation. acs.org

Nucleation and Growth

The precipitation of C-S-H involves two main stages: nucleation and growth. researchgate.netnih.gov Recent studies suggest that C-S-H nucleation follows a multi-step pathway, beginning with the formation of amorphous nano-sized precursor particles. nih.govresearchgate.net These precursors, with Ca/Si ratios fluctuating between 0.75 and 2.0, feature silicate tetrahedron chains similar to fragments of minerals like tobermorite (B576468) and jennite. researchgate.net

Several kinetic models are used to describe this process, including the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation and the Boundary Nucleation and Growth (BNG) model. researchgate.net The BNG model posits that C-S-H nucleation occurs randomly in the pore space and at the boundaries of the original cement grains. researchgate.net The growth of these nuclei can be influenced by various factors, including temperature and the presence of additives. For instance, the use of nano-sized materials can significantly enhance the nucleation rate. nih.gov

The addition of pre-existing C-S-H particles, known as seeding, can accelerate hydration by providing new nucleation sites within the pore space, away from the original cement particle surfaces. acs.orgd-nb.info This seeding effect reduces the inhibition of tricalcium silicate dissolution and promotes a more homogeneous and denser microstructure. d-nb.info

| Parameter | Description | Significance |

|---|---|---|

| Induction Time | The initial period of slow reaction before rapid acceleration. | Determines the setting time of the cement paste. |

| Nucleation Rate (IB) | The rate at which new C-S-H nuclei form. | Enhanced by nanomaterials and seeding; crucial for early hydration. nih.gov |

| Growth Rate (G) | The rate at which existing nuclei grow in size. | Can be limited by the diffusion of ions and the packing of the transforming matrix. nih.gov |

| Activation Energy (Ea) | The minimum energy required for the hydration reaction to occur. | Influenced by temperature and chemical admixtures. nih.gov |

Role of C-S-H in Interfacial Phenomena and Adsorption Processes

As the main hydration product, C-S-H gel possesses a vast specific surface area with a highly active surface, making it central to interfacial phenomena within the cement matrix. nih.gov These phenomena, particularly adsorption, are critical as they influence the transport of water and aggressive ions, thereby affecting the durability of the material. researchgate.netresearchgate.net The adsorption mechanisms on C-S-H surfaces are broadly categorized into physical and chemical adsorption. nih.gov

Physical adsorption is largely governed by electrostatic interactions, explained by the Electric Double Layer Theory. nih.gov The C-S-H surface carries a charge that attracts counter-ions from the pore solution, forming an electrical double layer at the solid-liquid interface. researchgate.net Chemical adsorption involves the formation of chemical bonds between the adsorbate and the C-S-H surface, such as the displacement of hydroxide (B78521) ions by chloride ions. nih.govnih.gov

The adsorption behavior is significantly influenced by the composition of the C-S-H, particularly its Calcium-to-Silicon (Ca/Si) ratio. An increase in the Ca/Si ratio generally leads to a higher capacity for chloride ion adsorption. mdpi.com Molecular dynamics simulations show that high calcium concentrations facilitate the adsorption of chloride ions. mdpi.com The type of cation present in the solution also plays a role; for example, C-S-H gel shows a higher adsorption capacity for chloride ions from a CaCl₂ solution compared to a NaCl solution. nih.govnih.gov

| Chloride Source | Optimal Ca/Si Ratio | Adsorption Capacity (mg·g⁻¹) | Primary Adsorption Mechanism |

|---|---|---|---|

| CaCl₂ | 1.2 | 17.45 | Physical adsorption and chemical displacement. nih.gov |

| NaCl | 1.2 | 8.06 | Physical adsorption and chemical displacement. nih.gov |

The C-S-H surface also controls the behavior of water molecules. Water in the C-S-H structure can be classified by its location, including interlayer water and water adsorbed on the surfaces of nanopores. nih.govresearchgate.net The interaction between water and the C-S-H surface is complex, with evidence of both hydrophilic and hydrophobic sites that can influence processes like drying and cavitation. researchgate.net

Understanding of Nanoscale Silicate Polymorphism and its Implications

C-S-H is not a single, well-defined compound but rather an amorphous to semi-crystalline phase with significant structural variability at the nanoscale. wikipedia.orgresearchgate.net Its atomic structure is often described as having a layered geometry similar to the naturally occurring minerals tobermorite and jennite. wikipedia.orgnist.gov This structural variability, or polymorphism, has profound implications for the material's macroscopic properties.

The fundamental building blocks of the C-S-H structure are silicate tetrahedra, which can exist in various states of polymerization. These are often denoted using Qⁿ terminology, where 'n' represents the number of other silicate tetrahedra to which it is connected.

Q⁰ : Monomeric silicate tetrahedra.

Q¹ : End-groups of silicate chains.

Q² : Middle-groups in linear silicate chains.

Q³ : Branching points in silicate chains or sheets.

During hydration, the degree of polymerization of the silicate chains in C-S-H generally increases. researchgate.net The specific structure and morphology of C-S-H can change over time and with exposure to different chemical environments. For instance, newly formed C-S-H can have a foil-like morphology associated with a tobermorite-like structure, which later evolves into a more fibrillar-like morphology. whiterose.ac.uk

Q & A

What standardized analytical methods are recommended for determining CSH 068 content in modified industrial gypsum, and how do they ensure methodological validity?

(Basic)

Methodological Answer:

Researchers should employ a combination of complexometric titration and regression analysis based on initial setting time data. A study using 75 datasets established a robust correlation between this compound content and initial setting time, validated further by X-ray fluorescence (XRF) . Key steps include:

- Precise measurement of initial setting time under controlled environmental conditions (23±1°C, 50±5% RH)

- Data classification and regression model calibration using representative industrial samples

- Cross-validation with XRF to address matrix effects in heterogeneous by-products

This dual-method approach reduces systematic errors, achieving ±1.5% accuracy in controlled trials .

How should researchers resolve contradictions between titration-based and instrumental methods (e.g., XRF) in this compound quantification?

(Advanced)

Methodological Answer:

Discrepancies often arise from matrix interference or calibration drift. A three-step resolution protocol is recommended:

Replicate measurements : Conduct triplicate analyses to identify systematic errors .

Matrix-matched calibration : Prepare standard curves using samples with comparable chemical composition to the test material .

Uncertainty analysis : Calculate measurement uncertainty ranges using error propagation models, with overlapping confidence intervals as validation criteria .

XRF achieves ±1.2% accuracy vs. titration's ±1.8% in controlled conditions, necessitating method selection based on sample complexity .

What experimental design principles are critical for ensuring reproducibility in this compound content studies across laboratories?

(Advanced)

Methodological Answer:

Reproducibility requires adherence to:

- Standardized protocols : Document sample preparation (e.g., grinding fineness, drying temperature) and analysis parameters (e.g., titration endpoint criteria) .

- Inter-laboratory calibration : Implement round-robin testing with shared reference materials .

- Environmental controls : Regulate temperature and humidity during setting time measurements, as minor variations significantly impact regression inputs .

These principles reduce inter-lab variability from 12.3% to 4.7% .

How can regression models be optimized to account for variability in initial setting time data for this compound quantification?

(Advanced)

Methodological Answer:

Optimization strategies include:

- Data stratification : Classify datasets by gypsum modification type (e.g., additives, curing conditions) to create subtype-specific models .

- Non-linear term incorporation : Introduce polynomial terms (e.g., quadratic relationships) to capture curvature in setting time vs. content relationships .

- Outlier detection : Apply Cook’s distance analysis to identify and exclude influential outliers (>2σ from mean) .

This approach improved model R² values from 0.82 to 0.94 in validation trials .

What are the critical sample preparation steps to avoid contamination in this compound analysis?

(Basic)

Methodological Answer:

Critical steps include:

- Homogenization : Grind samples to ≤75 µm particle size using agate mortars to prevent localized concentration variances .

- Drying protocols : Heat samples at 40°C for 24 hours to remove adsorbed water without inducing phase changes .

- Storage conditions : Use desiccators with anhydrous calcium chloride to maintain sample integrity .

Failure to homogenize increases measurement variability by up to 18% .

What statistical validation techniques confirm the accuracy of this compound regression models?

(Advanced)

Methodological Answer:

Validation should incorporate:

- Leave-one-out cross-validation (LOOCV) : Assess model stability by iteratively excluding data points .

- Residual analysis : Evaluate error distribution patterns to detect non-linearity or heteroscedasticity .

- Comparative R² adjustments : Confirm model generalizability across sample subsets .

These techniques achieved 93.4% prediction accuracy in the original study .

How should researchers design experiments to validate new this compound quantification methods against established techniques?

(Basic)

Methodological Answer:

A phased validation approach is recommended:

Parallel testing : Analyze identical samples using both the new and reference methods (e.g., titration vs. XRF) .

Bland-Altman analysis : Plot differences between paired measurements to identify systematic biases .

Recovery studies : Spike samples with known this compound quantities and measure recovery rates (target: 95–105%) .

The original study validated XRF against titration with 98.7% recovery rates .

What are the limitations of complexometric titration for this compound analysis, and when should alternative methods be prioritized?

(Advanced)

Methodological Answer:

Titration limitations include:

- Matrix interference : High sulfate or chloride content masks endpoint detection .

- Time sensitivity : Delayed endpoint determination introduces ±2% variability .

Prioritize XRF when: - Samples contain >5% impurities (e.g., Fe³⁺, Al³⁺)

- High-throughput analysis is required (>50 samples/day)

XRF reduces analysis time by 70% compared to titration in industrial settings .

How can researchers address incomplete hydration reactions when analyzing this compound in industrial by-products?

(Advanced)

Methodological Answer:

Mitigation strategies include:

- Kinetic studies : Monitor setting time curves to identify incomplete reaction plateaus .

- Post-hydration quenching : Immerse samples in anhydrous ethanol to arrest ongoing reactions before analysis .

- Corrective factors : Apply stoichiometric adjustments based on pre-characterized hydration rates .

These steps reduced hydration-related errors from 9.2% to 2.1% in modified gypsum .

What guidelines ensure ethical data reporting in this compound research publications?

(Basic)

Methodological Answer:

Follow CRediT (Contributor Roles Taxonomy) and FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Disclose all data preprocessing steps (e.g., outlier removal criteria) .

- Provide raw datasets in supplementary materials with DOI assignments .

- Use standardized uncertainty reporting (e.g., "X ± Y% (k=2)") per ISO/IEC GUIDE 98-3 .

The original this compound study included full regression datasets and XRF spectra in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.